An In-depth Technical Guide to the Chemical Characterization and Purity Analysis of Dapsone Hydroxylamine
An In-depth Technical Guide to the Chemical Characterization and Purity Analysis of Dapsone Hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical characterization and purity analysis of Dapsone Hydroxylamine (DDS-NOH), a critical metabolite of the antibacterial and anti-inflammatory drug Dapsone. Understanding the chemical properties, purity, and stability of DDS-NOH is paramount for researchers and drug development professionals due to its association with both the therapeutic and toxicological effects of Dapsone.[1] This document outlines detailed methodologies for its synthesis, purification, and analysis, including advanced analytical techniques.
Chemical and Physical Properties
Dapsone hydroxylamine is the N-hydroxylated metabolite of Dapsone.[1] Its formation is primarily mediated by cytochrome P450 enzymes in the liver.[2] The chemical and physical properties of DDS-NOH are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-[4-(4-aminophenyl)sulfonylphenyl]hydroxylamine | [3] |
| Synonyms | Dapsone N-hydroxylamine, DDS-NOH, 4-Amino-4'-hydroxylaminodiphenylsulfone | [3] |
| Molecular Formula | C₁₂H₁₂N₂O₃S | [3] |
| Molecular Weight | 264.30 g/mol | [3] |
| CAS Number | 32695-27-5 | [3] |
| Appearance | Off-white to pale yellow solid | [4] |
| Melting Point | 194°C (decomposes) | |
| Solubility | Soluble in DMSO and methanol. | [5] |
Synthesis and Purification
The synthesis of Dapsone Hydroxylamine can be approached through the chemical oxidation of Dapsone. The following is a representative protocol.
Experimental Protocol: Synthesis of Dapsone Hydroxylamine
Materials:
-
Dapsone
-
Ammonium persulfate
-
Sulfuric acid
-
Methanol
-
Dichloromethane
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Dapsone in a mixture of methanol and sulfuric acid at 0-5°C.
-
Slowly add a solution of ammonium persulfate in water while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Experimental Protocol: Purification by Column Chromatography
Procedure:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Load the crude product onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and evaporate the solvent to yield purified Dapsone Hydroxylamine.
Purity Analysis
The purity of Dapsone Hydroxylamine is critical and can be assessed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for separating DDS-NOH from its parent drug, Dapsone, and any potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 10 mM ammonium acetate buffer (pH 4.5) |
| Gradient | 20% to 80% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 295 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the quantification of DDS-NOH, particularly in biological matrices.[7]
| Parameter | Condition |
| LC System | UPLC system |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile |
| Gradient | 10% to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive electrospray ionization (ESI+) |
| MRM Transitions | Dapsone Hydroxylamine: Precursor ion > Product ion (specific m/z values to be determined) |
| Internal Standard | Isotopically labeled Dapsone Hydroxylamine or a structurally similar compound |
Chemical Characterization
Comprehensive chemical characterization is necessary to confirm the identity and structure of the synthesized Dapsone Hydroxylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.5 - 7.8 | Multiplet | 8H | Phenyl rings |
| NH₂ | 6.0 - 6.2 | Broad singlet | 2H | Amino group |
| NH-OH | 9.5 - 9.8 | Broad singlet | 1H | Hydroxylamine N-H |
| OH | 10.0 - 10.3 | Broad singlet | 1H | Hydroxylamine O-H |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | 113 - 153 | Phenyl rings |
| C-S | ~140 | Carbon attached to sulfur |
| C-N (amino) | ~152 | Carbon attached to amino group |
| C-N (hydroxylamine) | ~150 | Carbon attached to hydroxylamine group |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | N-H and O-H stretching (amine and hydroxylamine) |
| 3100 - 3000 | Aromatic C-H stretching |
| 1620 - 1580 | N-H bending (amine) |
| 1500 - 1400 | Aromatic C=C stretching |
| 1320 - 1280 | S=O stretching (sulfone) |
| 1160 - 1120 | S=O stretching (sulfone) |
Stability and Forced Degradation Studies
Understanding the stability of Dapsone Hydroxylamine is crucial for its handling, storage, and for the development of analytical methods. Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[8][9][10]
Experimental Protocol: Forced Degradation Studies
Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[11]
-
Thermal Degradation: Solid drug at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.[11]
Samples from these studies should be analyzed by the validated stability-indicating HPLC method to assess the extent of degradation and to profile the degradation products.
Visualizations
Metabolic Pathway of Dapsone to Dapsone Hydroxylamine
References
- 1. Metabolism of dapsone to a hydroxylamine by human neutrophils and mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Dapsone hydroxylamine | C12H12N2O3S | CID 65387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijrpp.com [ijrpp.com]
- 7. isca.me [isca.me]
- 8. rjptonline.org [rjptonline.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pharmahealthsciences.net [pharmahealthsciences.net]
